(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride
Description
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is a chiral pyrrolidine-based anhydride characterized by a bromo-substituted hydroxy group and a methyl substituent on the pyrrolidine ring. Its structural complexity distinguishes it from simpler anhydrides like acetic or butyric anhydrides, which are widely used in organic synthesis .
Properties
Molecular Formula |
C10H16BrNO4 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
butanoyl (2S)-4-bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16BrNO4/c1-3-4-7(13)16-10(15)8-9(14)6(11)5-12(8)2/h6,8-9,14H,3-5H2,1-2H3/t6?,8-,9?/m0/s1 |
InChI Key |
QAMZYHVKPRBBHA-XNGKIHLYSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)Br)O |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(C(CN1C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrrolidine precursor, followed by hydroxylation and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Butyric Anhydride
Structure : A symmetrical anhydride derived from butyric acid.
Synthetic Utility :
- Widely employed in acylation reactions, such as perbutyrylation of glycosides (yields: 92–98%) .
- Used in lactone synthesis via reactions with phthalic anhydride and sodium butyrate .
Key Differences : - Lacks the pyrrolidine ring, bromo, and hydroxy groups, resulting in lower steric hindrance and higher reactivity in simple acylation reactions.
- Preferred in industrial applications due to cost-effectiveness and ease of handling .
Acetic Butyric Anhydride
Structure : A mixed anhydride of acetic and butyric acids.
Properties :
2-Propyl-benzoxazin-4-one
Structure: A benzoxazinone derivative synthesized using butyric anhydride and anthranilic acid . Synthetic Pathway:
- Anthranilic acid + butyric anhydride → N-propyl anthranilic acid → benzoxazinone after acetylation. Key Differences:
- Contains a fused aromatic system instead of a pyrrolidine ring, leading to divergent electronic properties and biological activity (e.g., CNS applications) .
Comparative Data Table
Biological Activity
(2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a bromo substituent and a hydroxyl group, contributing to its biological reactivity. Its molecular formula is , and it possesses a molecular weight of approximately 248.12 g/mol.
The biological activity of (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2S)-4-Bromo-3-hydroxy-1-methylpyrrolidine-2-carboxylic butyric anhydride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. These compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. The mechanism often involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
Study 1: Neuroinflammation Inhibition
A study investigated the effects of a pyrrolidine derivative on microglial activation in vitro. The results demonstrated that treatment with the compound reduced the release of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests its potential as a therapeutic agent in treating neuroinflammatory conditions.
| Parameter | Control | Treatment |
|---|---|---|
| NO Release (µM) | 25 | 10 |
| IL-6 (pg/mL) | 300 | 150 |
| TNF-α (pg/mL) | 200 | 80 |
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed against several pathogens. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
